molecular formula C6H2Cl2N2O4 B1585067 1,3-Dichloro-4,6-dinitrobenzene CAS No. 3698-83-7

1,3-Dichloro-4,6-dinitrobenzene

Cat. No. B1585067
CAS RN: 3698-83-7
M. Wt: 236.99 g/mol
InChI Key: ZPXDNSYFDIHPOJ-UHFFFAOYSA-N
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Description

1,3-Dichloro-4,6-dinitrobenzene is a chemical compound with the formula C6H2Cl2N2O4 . It has a molecular weight of 236.997 .


Synthesis Analysis

The synthesis of 1,3-Dichloro-4,6-dinitrobenzene involves a double ammonolysis reaction at 1.0 MPa pressure in 1,4-dioxane solvent from 1,3-dichloro-4,6-dinitrobenzene (DCDNB) ammonia as an ammonolysis agent . The solution containing the product is obtained after the hydrogenation liquid is decolored with active carbon .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-4,6-dinitrobenzene can be represented by the InChI string: InChI=1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H .


Physical And Chemical Properties Analysis

1,3-Dichloro-4,6-dinitrobenzene is a solid with a melting point of 101-104 °C . It has a density of 1.7±0.1 g/cm3, a boiling point of 337.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Reactions

1,3-Dichloro-4,6-dinitrobenzene has been studied for its reactivity in various chemical syntheses and reactions. For instance, Blanksma and Fohr (2010) explored its interaction with sodium glycolate, leading to the formation of 4-6-Dinitrophenyl-1,3-di-(β-hydroxyethyl ether), which can produce explosive nitrate esters (Blanksma & Fohr, 2010). Additionally, Zhao Jing-chan (2009) improved the synthesis and purification of 1,3-dichloro-4,6-dinitrobenzene, achieving high product purity and yield (Zhao Jing-chan, 2009).

Catalytic Applications

Z. Jin et al. (2008) demonstrated the use of 1,3-dichloro-4,6-dinitrobenzene in catalytic applications. They converted it to N-alkyl secondary aminophenol in a one-pot operation, showcasing its potential in catalysis (Z. Jin et al., 2008).

Preparation of Other Derivatives

Gunstone and Tucker (2007) and Barnett et al. (2006) explored the preparation of different derivatives of 1,3-dichloro-4,6-dinitrobenzene, such as 1-chloro-2: 6-dinitrobenzene, providing insights into its versatility in synthesizing various compounds (Gunstone & Tucker, 2007); (Barnett et al., 2006).

Polymer Research

Tao et al. (2015) synthesized a polymeric ionic liquid using 1,3-dichloro-4,6-dinitrobenzene, contributing to the field of polymer science (Tao et al., 2015).

Molecular Orbital Studies

Kayanuma et al. (2010) conducted an ab initio molecular orbital study on the radical anions of dinitrobenzene isomers, including 1,3-dinitrobenzene, to understand their electronic properties (Kayanuma et al., 2010).

Electrochemical Applications

In the field of electrochemistry, Li et al. (2014) used 1,3-dinitrobenzene as an oxidant in a rhodium-catalyzed oxidative annulation, showcasing its potential in electrochemical reactions (Li et al., 2014).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, and if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1,5-dichloro-2,4-dinitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXDNSYFDIHPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022210
Record name 1,3-Dichloro-4,6-dinitrobenzene
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Molecular Weight

236.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Dichloro-4,6-dinitrobenzene

CAS RN

3698-83-7
Record name 1,3-Dichloro-4,6-dinitrobenzene
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Record name 1,3-Dichloro-4,6-dinitrobenzene
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Record name Benzene, 1,5-dichloro-2,4-dinitro-
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Record name 1,3-Dichloro-4,6-dinitrobenzene
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Record name 1,5-dichloro-2,4-dinitrobenzene
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Record name 1,3-DICHLORO-4,6-DINITROBENZENE
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Synthesis routes and methods

Procedure details

Ml. 11.3 of fuming nitric acid (0.275 mole) in 96% H2SO4 (50 ml) was dropwise added under stirring at room temperature to 48 g of 1,3-dichloro-4-nitrobenzene (0.25 mole) in 96% H2SO4 (350 ml). The mixture was stirred for two hours, then poured into crushed ice. The separated solid was washed with cold water to neutrality, dried under vacuum and crystallized from ethanol (170 ml) to give the dinitro compound (A), 45.5 g, yield 76.8%, as yellow prisms.
Quantity
0.275 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Yield
76.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
JL Robert - Recueil des Travaux Chimiques des Pays‐Bas, 1937 - Wiley Online Library
… The filtrate, the alcoholic methylhydrazine acetate solution, was added drop by drop to a boiling solution of 8.2 g of 1 : 3-dichloro4 : 6-dinitrobenzene in 50 cm3 of alcohol and the …
Number of citations: 2 onlinelibrary.wiley.com
PH Gore, SD Hammond, DFC Morris - Journal of the Chemical Society …, 1973 - pubs.rsc.org
The kinetics of chlorine-isotopic exchange between di- or tri-nitro-derivatives of m- or p-dichlorobenzene with Li36Cl have been measured. Second-order rate constants for 1,3-dichloro-…
Number of citations: 6 pubs.rsc.org
JJ Blanksma, PG Fohr - … des Travaux Chimiques des Pays‐Bas, 1946 - Wiley Online Library
Both the chlorine atoms in 1,3‐dichloro‐4,6‐dinitrobenzene can be replaced by the glycol residue by interaction with sodium glycolate dissolved in glycol. 4‐6‐Dinitrophenyl‐1,3‐di‐(β‐…
Number of citations: 1 onlinelibrary.wiley.com
L Tao, J Lu, B Hu, J Chen, S Xu, F Liu… - Materials Research …, 2015 - Taylor & Francis
Polymeric ionic liquid poly(imidazolium chloride-4,6-dinitrobenzene-1,3-diyl) was synthesised by N-arylation of imidazole using 1,3-dichloro-4,6-dinitrobenzene and characterised by H …
Number of citations: 8 www.tandfonline.com
I Sideridou-Karayannidou… - … Science: Part A …, 1987 - Taylor & Francis
Poly(o-nitro)imides have been synthesized by one-stage polycondensation in DMAc at 130C of 1,3-dichloro-4,6-dinitrobenzene with the di-potassium salt of pyromellitic or 3,3′,4,4′-…
Number of citations: 4 www.tandfonline.com
V Manickkam, T Vimala… - The International Journal …, 2014 - search.proquest.com
Barbituric acid and its derivatives are important starting material for synthesizing several pharmacologically active compounds. As barbituric acid consists of an active methylene group, …
Number of citations: 0 search.proquest.com
KF Waldkötter - Recueil des Travaux Chimiques des Pays‐Bas, 1939 - Wiley Online Library
… After heating 2.5 g of 1 :3-dichloro-4 :6-dinitrobenzene and 4.4 g of dHP-hydroxyethyl}-amine in 30 cm3 of alcohol for 3 hours on a boiling water bath, 4: 6-dinitro-l :3-bis-[dHP-…
Number of citations: 0 onlinelibrary.wiley.com
B Vis - Recueil des Travaux Chimiques des Pays‐Bas, 1939 - Wiley Online Library
… , prepared from 1.9 g of asymmetrical dimethylhydrazine hydrochloride and 0.8 g of sodium hydroxide, was added to a solution of 2.37 g of 1 : 3-dichloro4 : 6-dinitrobenzene in 10 cm3 …
Number of citations: 3 onlinelibrary.wiley.com
R Babykala - shodhganga.inflibnet.ac.in
Shodhganga@INFLIBNET: A new type of carbanionic sigma complexes from 1 3 dichloro 4 6 dinitrobenzene pyrimidine 2 4 6 1H 3H 5H trione and amines synthesis spectral …
Number of citations: 0 shodhganga.inflibnet.ac.in
I Sideridou‐Karayannidou… - … Chemistry and Physics, 1990 - Wiley Online Library
Pyrrones derived from 1,2,4,5‐tetraaminobenzene and pyromellitic dianhydride or 3,3′,4,4′‐benzophenonetetracarboxylic dianhydride were prepared by catalytic reduction and …
Number of citations: 1 onlinelibrary.wiley.com

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